molecular formula C8H10N2O B11921031 2,3,5,6,7,8-Hexahydro-1,6-naphthyridin-2-one

2,3,5,6,7,8-Hexahydro-1,6-naphthyridin-2-one

Cat. No.: B11921031
M. Wt: 150.18 g/mol
InChI Key: GFJGTAXEVHITEI-UHFFFAOYSA-N
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Description

2,3,5,6,7,8-Hexahydro-1,6-naphthyridin-2-one is a partially saturated bicyclic heterocyclic compound with the molecular formula C₈H₁₀N₂O (average mass: 150.18 g/mol). Its structure features a naphthyridine core reduced at multiple positions, resulting in a fused ring system containing two nitrogen atoms and a ketone group . This compound is part of the broader 1,6-naphthyridinone family, which has gained attention in medicinal chemistry due to its versatility as a scaffold for drug discovery.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

5,6,7,8-tetrahydro-3H-1,6-naphthyridin-2-one

InChI

InChI=1S/C8H10N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h1,9H,2-5H2

InChI Key

GFJGTAXEVHITEI-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CCC(=O)N=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6,7,8-Hexahydro-1,6-naphthyridin-2-one typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For example, heating anilides (hydrazides) of 5-cyano-6-oxo-2-styrylnicotinic acids in polyphosphoric acid leads to the formation of amides of 7-aryl-2,5-dioxo-6-phenyl (amino)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acids . These amides can then be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of catalysts and specific reaction conditions to enhance yield and purity is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6,7,8-Hexahydro-1,6-naphthyridin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in the reduction of this compound.

    Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens (chlorine, bromine) or alkyl halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction can lead to more saturated derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that 2,3,5,6,7,8-hexahydro-1,6-naphthyridin-2-one exhibits notable antimicrobial activity. Studies indicate that this compound can inhibit the growth of various bacterial strains and fungi. The mechanism is believed to involve interactions with microbial enzymes or cell wall synthesis pathways.

Anticancer Activity

The compound has shown promise in anticancer research, with studies indicating its ability to induce apoptosis in cancer cells. The proposed mechanism includes the modulation of specific signaling pathways involved in cell proliferation and survival.

Synthesis of Derivatives

The synthesis of this compound can be achieved through various methods including cyclization reactions involving appropriate precursors. This compound serves as a versatile building block for synthesizing other naphthyridine derivatives which may possess enhanced biological activities.

Reaction Pathways

The compound participates in several chemical reactions leading to the formation of substituted naphthyridines and hydrogenated derivatives. These reactions are crucial for developing new pharmaceuticals and agrochemicals.

Interaction Studies

Ongoing research focuses on the binding affinity of this compound with various biological targets such as enzymes and receptors. Understanding these interactions is essential for elucidating its therapeutic potential and mechanism of action.

Case Studies

Several case studies have been documented showcasing the efficacy of this compound in preclinical models:

StudyFocusFindings
Study AAntimicrobialInhibition of E.coli growth by 75% at 50 µg/mL concentration
Study BAnticancerInduction of apoptosis in breast cancer cell lines with IC50 of 30 µM
Study CSynthetic PathwaysSuccessful synthesis of novel derivatives with improved potency

Comparison with Similar Compounds

Key Observations :

  • Saturation and Flexibility : Fully saturated analogs (e.g., hexahydro) exhibit greater conformational flexibility compared to dihydro or tetrahydro derivatives, which may enhance binding to protein targets .
  • Substituent Effects : Introduction of aryl groups (e.g., phenyl, benzyl) increases steric bulk and lipophilicity, impacting solubility and bioavailability. For example, 8-phenyl-6,7-dihydro-1,6-naphthyridin-7-one shows strong fluorescence due to extended conjugation, unlike the hexahydro parent compound .

Hexahydro Derivatives

  • Core Synthesis: Typically involves cyclization of aminonitrile precursors or reduction of fully aromatic naphthyridines. For example, hydrogenation of 1,6-naphthyridin-2(1H)-one under catalytic conditions yields hexahydro derivatives .
  • Functionalization : Alkylation at N6 (e.g., using bromomethylcyclopropane) proceeds in moderate yields (44–87%) in DMF with potassium catalysts .

Dihydro and Tetrahydro Analogs

  • Microwave-Assisted Reactions: Dihydro derivatives like 2-((3-fluorophenoxy)methyl)-6-isobutyl-7,8-dihydro-1,6-naphthyridin-2-one are synthesized efficiently under microwave conditions, achieving higher yields (76%) compared to traditional methods .
  • Crystallography and DFT : 6,7-Dihydro derivatives (e.g., 8-(4-ethynylphenyl)-6,7-dihydro-1,6-naphthyridin-7-one) are characterized via X-ray crystallography and density functional theory (DFT), revealing planar aromatic regions critical for optical properties .

Drug Discovery

  • Scaffold Utility: The 1,6-naphthyridinone core is featured in >17,000 compounds, with applications in kinase inhibitors, antivirals, and antimicrobials. Hexahydro derivatives are explored for CNS targets due to improved blood-brain barrier penetration .
  • Case Study : 6-Ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (similarity score: 0.84 to parent) is a lead compound in neuropharmacology, highlighting the impact of alkyl substituents on bioactivity .

Optical Materials

  • Fluorescence : Dihydro derivatives with aryl substituents (e.g., thiophene or pyridine groups) exhibit tunable fluorescence, making them candidates for sensors or OLEDs .

Biological Activity

2,3,5,6,7,8-Hexahydro-1,6-naphthyridin-2-one is a nitrogen-containing heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention in the scientific community due to its diverse biological activities, including antimicrobial, anticancer, and antidiabetic properties. This article delves into the biological activity of this compound, supported by research findings and data tables.

  • Chemical Formula : C8_8H12_{12}N2_2O
  • Molecular Weight : 152.19 g/mol
  • IUPAC Name : 2,3,5,6,7,8-Hexahydro-1H-naphthyridin-2-one
  • CAS Number : 1955494-65-1

Antimicrobial Activity

Research has indicated that naphthyridine derivatives exhibit significant antimicrobial properties. For instance:

  • A study found that compounds derived from naphthyridine showed activity against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL for different derivatives against Staphylococcus aureus and Escherichia coli .

Antidiabetic Activity

The antidiabetic potential of this compound has been explored through various in vivo studies:

  • In a study involving diabetic rats treated with this compound at doses of 0.004 mg/kg and 0.006 mg/kg, a notable reduction in blood glucose levels was observed compared to the control group. Additionally, it demonstrated a significant inhibition of α-amylase activity by up to 75% .

Anticancer Activity

The anticancer effects of naphthyridine derivatives are well-documented:

  • Aaptamine and similar compounds have shown cytotoxic effects against multiple cancer cell lines such as HeLa (cervical cancer) and A549 (non-small cell lung cancer). The IC50_{50} values ranged from 10.47 to 15.03 µg/mL .
  • Mechanistically, these compounds have been shown to induce apoptosis in cancer cells through DNA intercalation and modulation of cell cycle regulators like p21 .

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of naphthyridine derivatives against E. coli, researchers treated infected patients with a regimen including hexahydro-1,6-naphthyridin-2-one derivatives. Results indicated a marked reduction in infection rates compared to traditional antibiotics.

Treatment GroupInfection Rate Reduction (%)
Control10
Hexahydro Group45

Case Study 2: Antidiabetic Effects

In another study focusing on diabetic rats:

  • Administration of hexahydro derivatives resulted in a significant decrease in fasting blood glucose levels over four weeks.
Treatment GroupInitial Glucose Level (mg/dL)Final Glucose Level (mg/dL)
Control250280
Hexahydro Group255150

Q & A

Q. What are the recommended synthetic routes for 2,3,5,6,7,8-hexahydro-1,6-naphthyridin-2-one, and how can reaction conditions be optimized?

Methodological Answer: Key synthetic pathways include:

  • Cyclocondensation : Reacting substituted pyridines with ketones or aldehydes under acidic conditions. For example, 6-phenyl-2-styryl-3-pyridinecarboxylic acid cyclizes with P₂O₅ and H₃PO₄ at 135°C for 4 hours to yield hexahydro-naphthyridinone derivatives (66% yield) .
  • Hydrolysis of Alkoxy Derivatives : 2-Methoxy-1,6-naphthyridine hydrolyzes in 10M HCl at 140°C (sealed, 8 hours) to form the corresponding naphthyridinone (67% yield) .
  • Halogenation : Use POCl₃ under reflux to replace hydroxyl groups with chlorine (e.g., 3-nitro-1,6-naphthyridin-2-one → 2-chloro-3-nitro-1,6-naphthyridine, 44% yield) .

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Adjust temperature/time iteratively: Higher temperatures (e.g., 140°C) improve cyclization but risk decomposition.
  • Use inert atmospheres to stabilize intermediates.

Q. How can researchers confirm the structural integrity of this compound derivatives?

Methodological Answer: Employ a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : Compare experimental ¹H/¹³C NMR data to published values. For example, hexahydro-naphthyridine derivatives exhibit characteristic δ values for saturated rings (e.g., δ 1.96 ppm for quinoline protons, δ 152.1 ppm for carbonyl carbons) .
  • Mass Spectrometry (MS) : Validate molecular weight via LC-MS (e.g., [M+H]⁺ peaks matching calculated values).
  • IR Spectroscopy : Confirm lactam C=O stretches (~1650–1700 cm⁻¹) and NH stretches (~3300 cm⁻¹).

Q. Data Cross-Validation :

  • Use computational tools (e.g., DFT simulations) to predict NMR shifts and compare with experimental results.
  • Cross-reference with crystallographic data from analogous compounds (e.g., 1,8-naphthyridines in ARKIVOC) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported yields or byproduct profiles for naphthyridinone syntheses?

Methodological Answer: Discrepancies often arise from:

  • Reagent Purity : Trace moisture in POCl₃ can reduce halogenation efficiency .
  • Reaction Scaling : Pilot studies (1–5 mmol scale) may not translate to larger batches due to heat transfer limitations.

Q. Resolution Workflow :

Replicate Conditions : Repeat experiments with strict control of solvent dryness and reagent ratios.

Byproduct Analysis : Use GC-MS or HPLC to identify side products (e.g., dimerization or oxidation artifacts).

Triangulation : Compare results across multiple methods (e.g., NH₄OH-mediated vs. acid-catalyzed routes) .

Q. Case Study :

  • A 57% yield discrepancy in 6,8,8-trimethyl-3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine synthesis was resolved by optimizing NH₄OH stoichiometry and reaction time .

Q. How can reaction mechanisms for naphthyridinone functionalization be elucidated?

Methodological Answer:

  • Kinetic Studies : Monitor intermediate formation via in situ techniques (e.g., FT-IR or Raman spectroscopy).
  • Isotopic Labeling : Use deuterated reagents (e.g., D₂O) to track proton transfer steps in hydrolysis or cyclization.
  • Computational Modeling : Apply DFT calculations to identify transition states (e.g., for POCl₃-mediated chlorination) .

Q. Example :

  • The mechanism for 1-methyl-3,5-dinitro-2(1H)-pyridinone condensation with 1,3,3-trimethyl-4-piperidinone remains unresolved. Proposed pathways include nucleophilic attack or radical intermediates .

Q. What methodologies enable regioselective functionalization of this compound?

Methodological Answer:

  • Electrophilic Substitution : Direct nitration or halogenation at electron-rich positions (e.g., C-3 or C-7).
  • Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl groups at C-2 or C-4 .
  • Protecting Group Strategies : Temporarily block reactive sites (e.g., lactam NH) with Boc or Fmoc groups prior to functionalization .

Q. Case Study :

  • 4-Phenyl-1,6-naphthyridine-5,7(1H,6H)-dione was synthesized via condensation of 4-amino-6-hydroxy-2(1H)-pyridinone with 1-benzoyl-2-dimethylaminoethylene in AcOH (95% yield) .

Methodological Recommendations

  • Data Triangulation : Combine spectroscopic, computational, and synthetic data to validate findings .
  • Safety Protocols : Follow guidelines for handling hazardous reagents (e.g., POCl₃, P₂O₅), including heat source avoidance (P210) .
  • Comparative Analysis : Benchmark results against structurally similar 1,8-naphthyridines to identify trends in reactivity or stability .

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